3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O/c18-14-5-4-13(11-15(14)19)17(23)21-8-2-9-22-10-6-12-3-1-7-20-16(12)22/h1,3-7,10-11H,2,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXKWVYXMBKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolopyridine core.
Substitution Reactions: The pyrrolopyridine core is then subjected to substitution reactions to introduce the desired functional groups.
Coupling Reactions: The final step involves coupling the substituted pyrrolopyridine core with 3,4-difluorobenzamide to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Inhibitory Effects on Fibroblast Growth Factor Receptors
The compound has been shown to interact with the fibroblast growth factor receptor (FGFR) family. FGFRs are critical in various cellular processes, including cell proliferation, differentiation, and survival. In vitro studies indicate that 3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis through the inhibition of FGFR signaling pathways.
Molecular Mechanism of Action
Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This activation leads to downstream signaling cascades involving RAS–MEK–ERK, phospholipase C gamma (PLCγ), and phosphoinositide 3-kinase (PI3K)–Akt pathways. These pathways are crucial for cell survival and proliferation, making this compound a promising candidate for targeted cancer therapies.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolopyridine Core : Cyclization of a suitable precursor to form the pyrrolopyridine structure.
- Substitution Reactions : Introducing desired functional groups onto the pyrrolopyridine core.
- Coupling Reactions : Coupling the substituted core with 3,4-difluorobenzamide to yield the final product.
Industrial Production Methods
In industrial settings, these synthetic routes are optimized for large-scale production by employing efficient catalysts and high-yielding reaction conditions. Scalable purification techniques are also utilized to ensure product quality.
Cancer Therapeutics
Recent studies have highlighted the potential of this compound as a therapeutic agent against various cancer types. For instance:
- A study demonstrated that this compound significantly inhibits tumor growth in mouse models of breast cancer by targeting FGFR signaling pathways. The compound's ability to induce apoptosis in cancer cells presents a novel approach for treatment strategies against resistant cancer phenotypes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide involves its interaction with specific molecular targets. For example, the compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Phenylpiperazines: These compounds contain a phenylpiperazine skeleton and have similar biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrolo core and are used in various chemical and biological applications.
Uniqueness
3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is unique due to its specific substitution pattern and its potent inhibitory effects on FGFRs. This makes it a valuable compound for drug development and biochemical research.
Q & A
Basic: What synthetic routes are commonly employed for preparing 3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide, and what reaction conditions critically influence yield?
Answer:
The synthesis typically involves multi-step reactions starting from fluorinated benzamide precursors and pyrrolo[2,3-b]pyridine derivatives. Key steps include:
- Amide Coupling : Reaction of 3,4-difluorobenzoic acid derivatives with a propylamine-linked pyrrolopyridine intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Cyclization : Formation of the pyrrolo[2,3-b]pyridine core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) or iodine-mediated cyclization .
- Optimization Factors :
Basic: How is the structural integrity and purity of this compound verified post-synthesis?
Answer:
Analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and absence of unreacted intermediates. For example, the propyl linker’s methylene protons appear as triplets at δ ~3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., expected [M+H]+ = 363.35 g/mol) .
- HPLC-PDA : Reverse-phase chromatography assesses purity (>95% by area under the curve) .
Basic: What in vitro assays confirm PDE4 inhibitory activity, and how is cellular cAMP modulation quantified?
Answer:
- PDE4 Enzymatic Assays : Recombinant PDE4 isoforms (e.g., PDE4B, PDE4D) are incubated with the compound and cAMP substrate. Inhibition is measured via fluorescence polarization or colorimetric detection (IC₀₀ values typically <100 nM) .
- cAMP Quantification :
- ELISA : Competitive immunoassays using anti-cAMP antibodies.
- Luciferase Reporters : HEK293 cells transfected with cAMP-responsive luciferase constructs show dose-dependent luminescence increases (EC₅₀ ~10–50 nM) .
Advanced: How can researchers resolve discrepancies between in vitro PDE4 inhibition potency and in vivo anti-inflammatory efficacy?
Answer:
Discrepancies may arise due to:
- Pharmacokinetic Factors : Poor oral bioavailability or rapid metabolism. Address via:
- Metabolic Stability Assays : Liver microsome studies to identify metabolic hotspots (e.g., propyl linker oxidation) .
- Formulation Optimization : Use of solubilizing agents (e.g., cyclodextrins) or prodrug strategies.
- Model Selection : In vivo efficacy in LPS-induced lung inflammation models may not correlate with arthritis models. Validate using multiple disease-relevant assays .
Advanced: What strategies optimize selectivity for PDE4 subtypes (e.g., PDE4B vs. PDE4D) while minimizing off-target effects?
Answer:
- Structural Modifications :
- Pyrrolopyridine Substituents : Bulky groups at the 3-position enhance PDE4B selectivity by sterically hindering PDE4D’s catalytic pocket .
- Fluorine Positioning : 3,4-Difluoro substitution on benzamide improves isoform discrimination compared to mono-fluoro analogs .
- Off-Target Profiling : Screen against PDE1–11 families using radiometric assays to exclude cross-reactivity (e.g., PDE3/7 inhibition) .
Advanced: How does stereochemistry at the propyl linker influence biological activity, and how is chiral purity maintained during synthesis?
Answer:
- Chiral Impact : The (S)-configuration at the propyl linker’s central carbon enhances PDE4 binding affinity by ~10-fold compared to (R)-isomers, as shown in molecular docking studies .
- Stereochemical Control :
Advanced: What methodological approaches validate synergistic effects when combining this compound with other anti-inflammatory agents?
Answer:
- Combination Index (CI) Analysis :
- In Vitro : Co-treatment with TNF-α inhibitors in PBMCs; calculate CI via Chou-Talalay method (CI <1 indicates synergy) .
- In Vivo : Murine models of colitis treated with compound + methotrexate; assess colon inflammation via histopathology and cytokine profiling (IL-6, IL-17) .
Advanced: How are structure-activity relationship (SAR) studies designed to balance potency and toxicity for this compound?
Answer:
- Core Modifications :
- Pyrrolopyridine : Replacement with indole reduces PDE4 affinity by 50%, emphasizing the core’s critical role .
- Benzamide Fluorination : 3,4-Difluoro substitution maximizes potency, while 2,4-difluoro analogs show increased hepatotoxicity in vitro (IC₅₀ >10 μM in HepG2 cells) .
- Toxicity Screening :
- hERG Assays : Patch-clamp electrophysiology to exclude cardiac liability (IC₅₀ >30 μM acceptable) .
- CYP Inhibition : Microsomal assays to avoid drug-drug interactions (CYP3A4 IC₅₀ >50 μM) .
Basic: What computational tools predict binding modes of this compound to PDE4 isoforms?
Answer:
- Molecular Docking : Autodock Vina or Schrödinger Glide simulates binding to PDE4B’s catalytic domain (PDB: 1F0J). Key interactions include:
- Hydrogen bonding between benzamide carbonyl and Gln443.
- π-Stacking of pyrrolopyridine with Phe446 .
- MD Simulations : GROMACS-based simulations (100 ns) assess binding stability and identify residues critical for selectivity .
Advanced: How are contradictory data on tissue-specific efficacy (e.g., lung vs. joint inflammation) reconciled in preclinical studies?
Answer:
- Tissue Penetration Studies : LC-MS/MS quantifies compound levels in target tissues (e.g., lung vs. synovial fluid) after dosing .
- Biomarker Correlation : Measure PDE4 activity in tissue lysates and correlate with local cAMP levels. Discrepancies may indicate compartment-specific pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
